
N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, making them useful in a variety of applications, including detergents, disinfectants, and fabric softeners .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium bromide typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-diethyldecan-1-amine with 2-bromoethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反応の分析
Types of Reactions
N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride or potassium iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or primary amines .
科学的研究の応用
N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium bromide has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antiviral activities.
Industry: Utilized in the formulation of detergents, disinfectants, and fabric softeners.
作用機序
The mechanism of action of N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium bromide primarily involves its surfactant properties. It can disrupt cell membranes by interacting with the lipid bilayer, leading to cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include the lipid components of cell membranes, and the pathways involved are related to membrane disruption and cell death .
類似化合物との比較
Similar Compounds
- N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate
- N,N-Dimethyl-N-(2-hydroxyethyl)decan-1-aminium chloride
- N,N-Diethyl-N-(2-hydroxyethyl)hexadecan-1-aminium bromide
Uniqueness
N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium bromide is unique due to its specific chain length and the presence of a hydroxyl group, which enhances its surfactant properties. This makes it particularly effective in applications requiring strong surface activity and antimicrobial properties .
特性
CAS番号 |
60535-37-7 |
|---|---|
分子式 |
C16H36BrNO |
分子量 |
338.37 g/mol |
IUPAC名 |
decyl-diethyl-(2-hydroxyethyl)azanium;bromide |
InChI |
InChI=1S/C16H36NO.BrH/c1-4-7-8-9-10-11-12-13-14-17(5-2,6-3)15-16-18;/h18H,4-16H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
HRJIISUIEYELQN-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCC[N+](CC)(CC)CCO.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


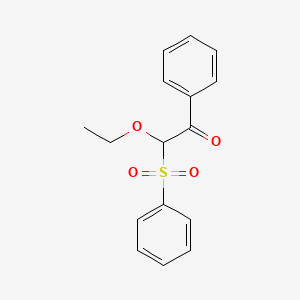
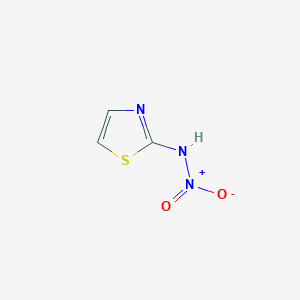
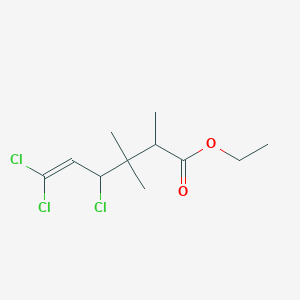
![1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14613697.png)
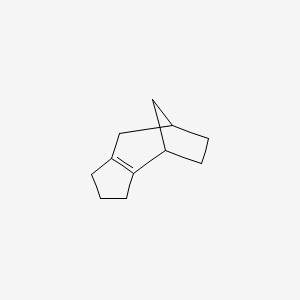
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl](/img/structure/B14613713.png)
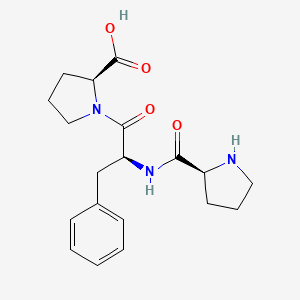
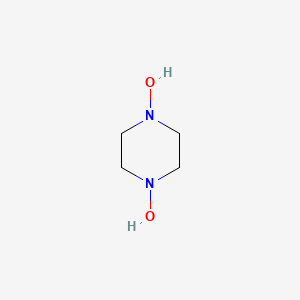
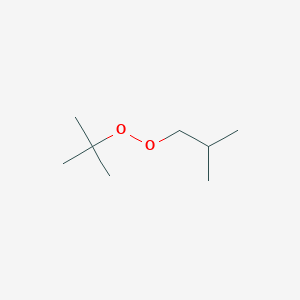

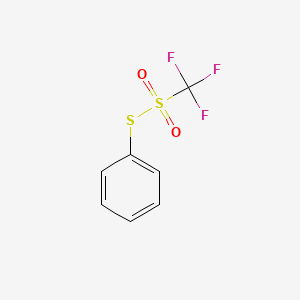

![Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B14613759.png)
![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)
